molecular formula C₂₂H₂₈O₄ B116967 14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one CAS No. 83873-16-9

14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

Cat. No. B116967
CAS RN: 83873-16-9
M. Wt: 356.5 g/mol
InChI Key: SIYXFDGWCLUFNE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This compound contains a total of 58 bonds, including 30 non-H bonds, 4 multiple bonds, 1 rotatable bond, and 4 double bonds . It also features a variety of ring structures, including one three-membered ring, one five-membered ring, three six-membered rings, one seven-membered ring, and one nine-membered ring .

Scientific Research Applications

Novel Naphthoquinone Compounds

The compound 14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadeca-3,6-dien-5-one is structurally related to novel naphthoquinones, such as those isolated from Stereospermum personatum. These compounds exhibit unique molecular structures and may have potential applications in organic synthesis and medicinal chemistry (Ravikumar et al., 2005).

Diels-Alder Reactions in Organic Synthesis

The compound is relevant to the study of Diels-Alder reactions, a key method in organic synthesis. It is similar to compounds used in these reactions for synthesizing various bicyclic compounds, which are significant in developing pharmaceuticals and other complex organic molecules (Lin et al., 2004).

Asymmetric Synthesis Studies

It is also related to studies in asymmetric synthesis, particularly in the synthesis of complex organic structures, such as the 14-membered diene unit of methyl sarcophytoate. This highlights its relevance in developing methodologies for asymmetric synthesis, crucial for creating chiral drugs (Yasuda et al., 1998).

Glycoconjugates Synthesis for Selective Cancer Therapy

The compound's structural features are relevant to the synthesis of glycoconjugates of acetal-glycosides, which are of interest for selective cancer therapy. These glycoconjugates, when linked to monoclonal antibodies, could potentially target tumor-associated antigens, offering a route for targeted cancer treatment (Tietze et al., 1988).

properties

IUPAC Name

14-acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-12-9-17-15-6-8-21(25,13(2)23)20(15,4)11-18-22(17,26-18)19(3)7-5-14(24)10-16(12)19/h5,7,10,12,15,17-18,25H,6,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYXFDGWCLUFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epoxy Metradiene

CAS RN

83873-16-9
Record name Pregna-1,4-diene-3,20-dione, 9,11-epoxy-17-hydroxy-6-methyl-, (6α,9β,11β)
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